TP0427736 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

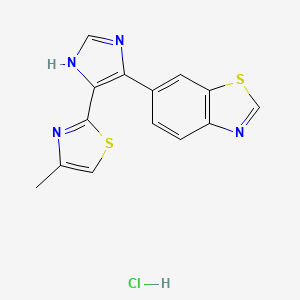

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKPLYNIVZJPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TP0427736 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the canonical TGF-β/Smad signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, experimental protocols, and the underlying signaling pathways. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of androgenic alopecia.

Core Mechanism of Action: Inhibition of ALK5 Kinase

This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of ALK5. ALK5 is the primary type I receptor for TGF-β and is responsible for transducing the TGF-β signal across the cell membrane. Upon binding of TGF-β to its type II receptor (TGF-βRII), TGF-βRII recruits and phosphorylates ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3. This blockade of Smad phosphorylation is the central event in the mechanism of action of this compound, leading to the downstream inhibition of TGF-β-mediated cellular responses.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of TP0427736

| Target | Assay Type | IC50 Value (nM) | Source |

| ALK5 | Kinase Activity Assay | 2.72 | [1][2] |

| ALK3 (BMPR1A) | Kinase Activity Assay | 836 | [1][2] |

| Smad2/3 Phosphorylation | Cell-Based Assay (A549 cells) | 8.68 | [1][2] |

Note: The data demonstrates the high selectivity of TP0427736 for ALK5 over ALK3, another member of the TGF-β type I receptor family.

Signaling Pathway

The mechanism of action of this compound is best understood in the context of the canonical TGF-β/Smad signaling pathway. The following diagram illustrates this pathway and the point of intervention by TP0427736.

References

TP0427736 Hydrochloride: A Technical Guide to a Potent ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a variety of pathologies, including fibrosis and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the type I receptor, ALK5.[1][2] Activated ALK5 then propagates the signal downstream through both canonical and non-canonical pathways.

Canonical Pathway: The primary downstream effectors of ALK5 are the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][2] Upon phosphorylation by ALK5, SMAD2 and SMAD3 form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of TGF-β target genes.[1][2]

Non-Canonical Pathways: ALK5 can also activate other signaling pathways independently of SMADs, including various mitogen-activated protein kinase (MAPK) pathways such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] This non-canonical signaling adds another layer of complexity to the cellular responses mediated by TGF-β.

This compound: A Selective ALK5 Inhibitor

This compound, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole hydrochloride, is a novel and potent inhibitor of ALK5 kinase activity.[3][4] Its inhibitory action is significantly more potent for ALK5 compared to other kinases, such as ALK3, highlighting its selectivity.[3][4] By blocking the kinase activity of ALK5, this compound effectively inhibits the phosphorylation of SMAD2/3, thereby attenuating the downstream TGF-β signaling cascade.[3][4]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 | Kinase Activity Assay | 2.72 | [3][4] |

| ALK3 | Kinase Activity Assay | 836 | [3][4] |

Table 1: Biochemical Inhibitory Activity of this compound.

| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |

| A549 | Smad2/3 Phosphorylation | TGF-β1 | 8.68 | [3][4] |

Table 2: Cellular Inhibitory Activity of this compound.

Chemical Properties

| Property | Value |

| Chemical Formula | C14H11ClN4S2 |

| Molecular Weight | 334.85 g/mol |

| CAS Number | 2459963-17-6 |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: ~2 mg/mL (heated) H₂O: ~3.33 mg/mL (heated) |

Table 3: Chemical Properties of this compound.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ALK5 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated substrate peptide (e.g., a generic kinase substrate or a specific SMAD-derived peptide)

-

This compound

-

Streptavidin-coated 96-well plates

-

Anti-phospho-substrate antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of a microtiter plate.

-

Add the ALK5 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding an EDTA solution.

-

Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate multiple times with wash buffer.

-

Add the anti-phospho-substrate antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add the detection substrate and incubate until sufficient color development.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cellular Smad2/3 Phosphorylation Assay (ELISA-based)

This assay measures the ability of this compound to inhibit TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.

Materials:

-

A549 cells (or other TGF-β responsive cell line)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotinylated anti-Smad2/3 antibody

-

Streptavidin-coated 96-well plates

-

Rabbit anti-phosphoserine antibody

-

Europium-labeled anti-rabbit IgG antibody

-

DELFIA Enhancement solution

-

Fluorescence plate reader

Procedure:

-

Seed A549 cells in 96-well plates and culture overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.[4]

-

Stimulate the cells with 1 ng/mL TGF-β1 for 1 hour.[4]

-

Wash the cells with PBS and lyse them with cell lysis buffer.

-

Mix the cell lysates with the biotinylated anti-Smad2/3 antibody.

-

Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.[4]

-

Wash the plate and add the rabbit anti-phosphoserine antibody, followed by incubation.

-

Wash the plate and add the Eu-labeled anti-rabbit IgG antibody, followed by incubation.

-

Wash the plate and add DELFIA Enhancement solution.

-

Measure the time-resolved fluorescence using a suitable plate reader.

-

Determine the IC₅₀ value by analyzing the concentration-response curves.[4]

In Vivo Mouse Model of Androgenic Alopecia

This model is used to evaluate the in vivo efficacy of topically applied this compound on hair follicle cycling.

Materials:

-

C57BL/6 mice (female, 7-8 weeks old)

-

Depilatory wax

-

This compound formulated in a suitable vehicle for topical application (e.g., a lotion or solution)

-

Vehicle control

-

Testosterone solution (for AGA model)

-

Biopsy tools

-

Histology reagents (formalin, paraffin, etc.)

-

Microscope

Procedure:

-

Synchronize the hair cycle of the mice by depilating the dorsal skin with wax. This induces the anagen (growth) phase.

-

For an androgenic alopecia model, topically apply a testosterone solution to the depilated area daily.

-

Beginning at a specific day post-depilation (e.g., day 10), topically apply the this compound formulation or vehicle control to the depilated area daily.

-

After a set treatment period, euthanize the mice and collect skin biopsies from the treated areas.

-

Fix the skin samples in formalin, embed in paraffin, and prepare histological sections.

-

Stain the sections (e.g., with Hematoxylin and Eosin) and analyze them under a microscope.

-

Quantify the ratio of hair follicles in the anagen and catagen phases to assess the effect of the treatment on hair cycle progression.

TGF-β-Induced Growth Inhibition of Human Outer Root Sheath (HORS) Cells

This assay assesses the ability of this compound to rescue HORS cells from the growth-inhibitory effects of TGF-β.

Materials:

-

Human Outer Root Sheath (HORS) cells

-

Appropriate cell culture medium for HORS cells

-

Recombinant human TGF-β1 or TGF-β2

-

This compound

-

Cell proliferation assay reagent (e.g., MTS or BrdU)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HORS cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of TGF-β1 or TGF-β2.

-

Incubate the cells for a period sufficient to observe growth inhibition (e.g., 48-72 hours).

-

Assess cell viability and proliferation using a standard method:

-

MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours, and measure the absorbance at 490 nm.[6][7]

-

BrdU Assay: Add BrdU to the culture medium for the final few hours of incubation. Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.[8][9]

-

-

Calculate the percentage of growth inhibition by TGF-β and the rescue effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the core signaling pathway and a typical experimental workflow for evaluating this compound.

Canonical and non-canonical TGF-β/ALK5 signaling pathway.

Workflow for evaluating this compound.

Representative Synthesis of the Core Scaffold

While a specific, detailed synthesis of this compound is not publicly available, a representative synthesis of the core 6-(1H-imidazol-5-yl)-1,3-benzothiazole scaffold can be proposed based on established synthetic methodologies for similar heterocyclic compounds.

Representative synthesis of the core scaffold.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5, demonstrating significant activity in both biochemical and cellular assays. Its ability to modulate the TGF-β signaling pathway makes it a valuable research tool for investigating the roles of this pathway in various physiological and pathological processes. Furthermore, its efficacy in preclinical models of androgenic alopecia suggests potential therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in the therapeutic potential of ALK5 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to TP0427736 Hydrochloride: A Potent and Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 hydrochloride is a potent and highly selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. By targeting ALK5, this compound effectively modulates the TGF-β signaling pathway, which is implicated in a variety of cellular processes, including growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, key experimental data, and relevant protocols to facilitate further research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the active free base, TP0427736. Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole hydrochloride |

| CAS Number | 2459963-17-6 |

| Molecular Formula | C₁₄H₁₁ClN₄S₂ |

| Molecular Weight | 334.85 g/mol |

| SMILES String | Cl.N1=CSC=2C=C(C=CC12)C=3NC=NC3C4=NC(=CS4)C |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5. ALK5 is a critical transmembrane serine/threonine kinase that, upon binding of its ligand TGF-β, forms a complex with the TGF-β type II receptor (TGFβRII). This complex then phosphorylates and activates the downstream signaling molecules Smad2 and Smad3. The phosphorylated Smad2/3 proteins form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

By inhibiting the catalytic activity of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade. This targeted inhibition makes this compound a valuable tool for studying the roles of the TGF-β pathway in various physiological and pathological conditions.

Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound has demonstrated potent and selective inhibitory activity in various in vitro and in vivo models.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified through kinase inhibition assays.

| Target Kinase | IC₅₀ (nM) |

| ALK5 | 2.72 |

| ALK3 | 836 |

Table 1: In vitro kinase inhibitory activity of TP0427736.

The data clearly indicates that TP0427736 is a highly potent inhibitor of ALK5, with over 300-fold selectivity against the closely related kinase ALK3.

Furthermore, in cell-based assays using A549 human lung carcinoma cells, this compound effectively inhibits the TGF-β1-induced phosphorylation of Smad2/3 with an IC₅₀ of 8.68 nM.

In Vivo Efficacy in a Model of Androgenic Alopecia

The TGF-β signaling pathway is known to play a role in the hair growth cycle. Specifically, TGF-β is considered a catagen-inducing factor, promoting the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. In androgenic alopecia, androgens are thought to upregulate TGF-β, leading to premature entry into the catagen phase and hair follicle miniaturization.

In vivo studies using a mouse model of androgenic alopecia have shown that topical application of TP0427736 can prolong the anagen phase of the hair cycle, suggesting its potential as a therapeutic agent for this condition.

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental methodologies.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by ALK5.

Figure 2: General workflow for an ALK5 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., kinase buffer with a low percentage of DMSO).

-

Kinase Reaction: In a microplate, combine the recombinant active ALK5 enzyme with the diluted this compound or vehicle control.

-

Initiation: Initiate the kinase reaction by adding a solution containing ATP and a biotinylated substrate peptide.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated substrate. Add a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Signal Measurement: After incubation and washing steps, measure the time-resolved fluorescence. The signal intensity is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the signal intensity against the concentration of this compound to determine the IC₅₀ value.

Inhibition of Smad2/3 Phosphorylation in A549 Cells

This cell-based assay assesses the ability of TP0427736 to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.

Methodology:

-

Cell Culture: Culture A549 cells in appropriate medium until they reach a suitable confluency.

-

Serum Starvation: Serum-starve the cells for a defined period (e.g., 16-24 hours) to reduce basal signaling.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad2/3 phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Quantification of Phospho-Smad2/3: The levels of phosphorylated Smad2/3 and total Smad2/3 can be quantified using various methods, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-Smad2/3 and total Smad2/3.

-

ELISA: Use a sandwich ELISA kit specifically designed to quantify phosphorylated Smad2/3.

-

-

Data Analysis: Normalize the phosphorylated Smad2/3 signal to the total Smad2/3 signal. Plot the normalized signal against the concentration of this compound to determine the IC₅₀ value.

In Vivo Mouse Model of Androgenic Alopecia

This model is used to evaluate the effect of TP0427736 on hair growth in vivo.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6) at a specific age.

-

Hair Cycle Synchronization: Synchronize the hair cycle of the dorsal skin by depilation (e.g., waxing or shaving). This induces a new anagen phase.

-

Androgen Treatment (Optional): To mimic androgenic alopecia, mice can be treated with androgens like testosterone or dihydrotestosterone to accelerate the transition to the catagen phase.

-

Topical Application of TP0427736: Prepare a topical formulation of this compound and apply it daily to the depilated dorsal skin. A vehicle control group should be included.

-

Evaluation of Hair Growth: Monitor hair growth over a period of several weeks. This can be assessed by:

-

Visual Observation and Scoring: Photograph the dorsal skin at regular intervals and score the extent of hair regrowth.

-

Histological Analysis: At the end of the study, collect skin biopsies for histological examination. Analyze the number and stage of hair follicles (anagen, catagen, telogen).

-

-

Data Analysis: Compare the hair growth parameters between the TP0427736-treated group and the vehicle control group.

Pharmacokinetics and Safety

Comprehensive pharmacokinetic and toxicology data for this compound are not extensively available in the public domain and would typically be generated during formal preclinical development programs. Key parameters to be evaluated would include:

-

Absorption: Bioavailability and rate of absorption after different routes of administration.

-

Distribution: Tissue distribution and plasma protein binding.

-

Metabolism: Identification of major metabolic pathways and metabolites.

-

Excretion: Routes and rates of elimination.

-

Safety and Toxicology: Acute and chronic toxicity studies in relevant animal models to determine the safety profile and identify any potential adverse effects.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the TGF-β/ALK5 signaling pathway. Its demonstrated efficacy in preclinical models of androgenic alopecia highlights its potential for further therapeutic development. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of ALK5 inhibition and its potential clinical applications.

TP0427736 Hydrochloride: A Technical Guide to its Inhibition of Smad2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TP0427736 hydrochloride, with a specific focus on its role as a potent inhibitor of Smad2/3 phosphorylation. This document details the compound's interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for assessing its efficacy.

Core Mechanism of Action: Inhibition of ALK5

This compound is a potent and selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the TGF-β type I receptor (TGFβRI).[1][2][3][4][5] ALK5 is a serine/threonine kinase receptor that plays a crucial role in the canonical TGF-β signaling pathway.[6][7] The binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates the downstream signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[6][8]

This compound exerts its inhibitory effect by targeting the kinase activity of ALK5.[1][5] By blocking the catalytic function of ALK5, the compound prevents the subsequent phosphorylation of Smad2 and Smad3. This disruption of a key signaling event effectively halts the downstream cascade, including the formation of the Smad2/3-Smad4 complex, its translocation to the nucleus, and the subsequent regulation of target gene transcription.[7][8]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its efficacy in targeting ALK5 and inhibiting Smad2/3 phosphorylation.

| Target | Assay Type | IC50 Value | Cell Line | Reference |

| ALK5 Kinase Activity | Cell-free kinase assay | 2.72 nM | - | [1][2][3][5] |

| ALK3 Kinase Activity | Cell-free kinase assay | 836 nM | - | [1][2][3] |

| Process | Assay Type | IC50 Value | Cell Line | Inducer | Reference |

| Smad2/3 Phosphorylation | ELISA | 8.68 nM | A549 | TGF-β1 | [1][2][3] |

As indicated, this compound is over 300-fold more selective for ALK5 than for ALK3.[1][2][3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental assessment of this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on Smad2/3 phosphorylation.

ELISA for Smad2/3 Phosphorylation Inhibition in A549 Cells

This protocol is adapted from methodologies used to determine the IC50 value of this compound.[1]

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Recombinant Human TGF-β1

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with phosphatase and protease inhibitors

-

Biotinylated anti-Smad2/3 antibody

-

Streptavidin-coated 96-well plates

-

Rabbit anti-phosphoserine antibody

-

Europium-labeled anti-rabbit IgG antibody

-

DELFIA Enhancement solution

-

Multi-label plate reader capable of time-resolved fluorescence

Procedure:

-

Cell Culture: Culture A549 cells in appropriate medium in a 37°C incubator with 5% CO2. Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. As a control, prepare a vehicle-only solution with DMSO. Pre-treat the cells with the various concentrations of TP0427736 or DMSO for 2 hours.

-

TGF-β1 Stimulation: Add 1 ng/mL of TGF-β1 to each well (except for unstimulated controls) and incubate for 1 hour at 37°C to induce Smad2/3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

ELISA: a. Mix the cell lysates with a biotinylated anti-Smad2/3 antibody. b. Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture total Smad2/3. c. Wash the wells and add a rabbit anti-phosphoserine antibody. Incubate to allow binding to phosphorylated Smad2/3. d. After another wash, add a Europium-labeled anti-rabbit IgG antibody and incubate. e. Following a final wash, add DELFIA Enhancement solution.

-

Data Acquisition and Analysis: Measure the time-resolved fluorescence using a multi-label plate reader. The intensity of the fluorescence is proportional to the amount of phosphorylated Smad2/3. Plot the fluorescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Western Blotting for Phospho-Smad2/3

Western blotting is a widely used technique to qualitatively and semi-quantitatively assess protein phosphorylation.

Materials:

-

Cells of interest (e.g., A549, HaCaT, HepG2)

-

This compound

-

Recombinant Human TGF-β1

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH). An antibody for total Smad2/3 is also recommended.

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Plate cells and grow to 80-90% confluency. b. Serum-starve the cells for 18-22 hours if necessary. c. Pre-treat cells with this compound or vehicle for the desired time (e.g., 2 hours). d. Stimulate with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes. e. Wash cells with ice-cold PBS and scrape into lysis buffer. f. Sonicate the lysates briefly to ensure recovery of nuclear proteins. g. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate. b. Normalize the protein concentrations and add Laemmli buffer. c. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Smad2/3 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Apply the chemiluminescent substrate. b. Capture the signal using an imaging system. c. The intensity of the bands corresponding to phospho-Smad2/3 can be quantified using densitometry software and normalized to a loading control.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5, a key receptor in the TGF-β signaling pathway. Its mechanism of action involves the direct inhibition of ALK5 kinase activity, leading to a significant reduction in the phosphorylation of its downstream effectors, Smad2 and Smad3. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of targeting the TGF-β/Smad pathway.

References

- 1. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

In Vitro Effects of TP0427736 Hydrochloride on Hair Follicle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of TP0427736 hydrochloride, a potent and selective inhibitor of ALK5 (TGF-β type I receptor), on hair follicle cells. The information is compiled from publicly available scientific literature and is intended to inform research and development efforts in the field of hair growth therapeutics.

Core Mechanism of Action

This compound targets the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key regulator of the hair follicle cycle. Specifically, androgens can increase the production of TGF-β in dermal papilla cells, which in turn inhibits the proliferation of hair follicle epithelial cells and promotes the transition from the anagen (growth) phase to the catagen (regression) phase.[1]

TP0427736 acts as a potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, TP0427736 blocks the downstream signaling cascade, including the phosphorylation of Smad2/3 proteins.[1] This inhibition alleviates the negative regulatory effects of TGF-β on hair follicle cells, thereby promoting their proliferation and potentially extending the anagen phase of the hair cycle.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Selectivity vs. ALK3 |

| ALK5 | 2.72 | ~300-fold |

| ALK3 | 836 | - |

Data sourced from Naruse et al. (2017).[1]

Table 2: Inhibition of TGF-β1 Induced Smad2/3 Phosphorylation

| Cell Line | Inhibitory Concentration (IC₅₀) |

| A549 (Human lung carcinoma) | 8.68 nM |

Data sourced from a study on the effects of TP0427736.[1]

Note: While it has been reported that TP0427736 decreases TGF-β-induced growth inhibition in human outer root sheath cells, specific concentration-response data from this cell line is not available in the reviewed literature.[1]

Experimental Protocols

Detailed experimental protocols for the key in vitro assays are outlined below. These are generalized procedures based on standard laboratory techniques and the available information.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of TP0427736 to inhibit the enzymatic activity of ALK5.

Methodology:

-

Coating: A microplate is coated with a substrate for ALK5, such as a recombinant GST-Smad2 fusion protein.

-

Enzyme Addition: Recombinant active ALK5 enzyme is added to the wells.

-

Inhibitor and ATP Addition: this compound is added at various concentrations, followed by the addition of ATP to initiate the kinase reaction.

-

Incubation: The plate is incubated to allow the phosphorylation of the substrate by ALK5.

-

Detection: The wells are washed, and a horseradish peroxidase (HRP)-conjugated antibody specific for the phosphorylated form of the substrate is added.

-

Signal Generation: After another wash step, a chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition at each concentration of TP0427736 is calculated, and the IC₅₀ value is determined.

Inhibition of TGF-β-induced Smad2/3 Phosphorylation (Cell-based ELISA)

This assay measures the ability of TP0427736 to block the TGF-β-induced phosphorylation of Smad2/3 in a cellular context.

Methodology:

-

Cell Culture: Human outer root sheath cells or A549 cells are cultured in appropriate media and seeded into microplates.[1]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: TGF-β1 is added to the wells to induce Smad2/3 phosphorylation.

-

Lysis: After incubation, the cells are lysed to release intracellular proteins.

-

ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for total Smad2/3. A detection antibody specific for the phosphorylated forms of Smad2 and Smad3 is then added, followed by an HRP-conjugated secondary antibody.

-

Signal Detection and Analysis: A chromogenic substrate is added, and the absorbance is measured. The IC₅₀ value for the inhibition of Smad2/3 phosphorylation is then calculated.

TGF-β-induced Growth Inhibition Assay

This assay assesses the ability of TP0427736 to rescue hair follicle cells from the growth-inhibitory effects of TGF-β.

Methodology:

-

Cell Seeding: Human outer root sheath cells are seeded at a specific density in a multi-well plate.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Induction of Growth Inhibition: TGF-β is added to the culture medium to inhibit cell proliferation. Control wells without TGF-β and/or TP0427736 are also included.

-

Incubation: The cells are incubated for a period sufficient to observe growth inhibition (typically 48-72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The results are analyzed to determine the extent to which TP0427736 reverses the growth-inhibitory effect of TGF-β in a concentration-dependent manner.

Conclusion

The available in vitro data strongly suggest that this compound is a potent and selective inhibitor of ALK5. By targeting the TGF-β/Smad signaling pathway, it effectively reduces the inhibitory effects of TGF-β on hair follicle cells.[1] These findings highlight the potential of TP0427736 as a therapeutic candidate for conditions characterized by excessive TGF-β signaling in the hair follicle, such as androgenetic alopecia. Further research, including detailed concentration-response studies in relevant hair follicle cell types and co-culture models, is warranted to fully elucidate its therapeutic potential.

References

TP0427736 Hydrochloride: A Targeted Approach to Androgenic Alopecia by ALK5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgenic alopecia (AGA) is a prevalent hair loss disorder characterized by the progressive miniaturization of hair follicles, a process significantly influenced by androgen hormones. A key signaling pathway implicated in the pathogenesis of AGA is the Transforming Growth-Factor-Beta (TGF-β) pathway, which promotes the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. TP0427736 hydrochloride has emerged as a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), presenting a promising therapeutic strategy for AGA. This technical guide provides a comprehensive overview of the role of this compound in androgenic alopecia, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways and experimental workflows.

Introduction to Androgenic Alopecia and the Role of TGF-β

Androgenic alopecia is primarily driven by the action of dihydrotestosterone (DHT) on genetically susceptible hair follicles. DHT binding to androgen receptors in dermal papilla cells leads to an increased production of various signaling molecules, including TGF-β.[1][2] Elevated levels of TGF-β are known to induce growth inhibition of hair follicle cells, thereby shortening the anagen phase and promoting premature entry into the catagen phase.[1][2] This ultimately results in the characteristic hair follicle miniaturization seen in AGA.

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][4] Activated ALK5 subsequently phosphorylates the intracellular signaling proteins Smad2 and Smad3.[1][3] The phosphorylated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle arrest and apoptosis, contributing to the regression of the hair follicle.[3][4]

This compound: A Potent and Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ALK5.[1][5][6] By inhibiting the kinase activity of ALK5, TP0427736 effectively blocks the downstream phosphorylation of Smad2/3, thereby interrupting the TGF-β signaling cascade.[1][2][5] This mechanism of action is anticipated to counteract the inhibitory effects of TGF-β on hair follicle cells, prolong the anagen phase, and consequently mitigate hair loss in AGA.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | ALK5 Kinase Activity | - | 2.72 nM | [1][5] |

| IC50 | ALK3 Kinase Activity | - | 836 nM | [1][5] |

| IC50 | TGF-β1-induced Smad2/3 Phosphorylation | A549 cells | 8.68 nM | [5] |

Table 1: In Vitro Potency and Selectivity of this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the TGF-β signaling pathway in the context of androgenic alopecia and the point of intervention by this compound.

Caption: TGF-β signaling in androgenic alopecia and TP0427736 inhibition.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the evaluation of this compound.

In Vitro Assays

This assay evaluates the ability of TP0427736 to inhibit the kinase activity of ALK5.

-

Coating: Coat a 96-well plate with a substrate for ALK5 (e.g., a peptide containing the Smad2 phosphorylation site).

-

Incubation: Add recombinant active ALK5 enzyme, ATP, and varying concentrations of this compound to the wells. Incubate to allow the kinase reaction to proceed.

-

Detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Quantification: Add a chromogenic substrate and measure the absorbance. The decrease in signal in the presence of TP0427736 indicates inhibition of ALK5 activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This cell-based assay assesses the ability of TP0427736 to inhibit the TGF-β signaling pathway in a cellular context.

-

Cell Culture: Culture A549 cells (a human lung carcinoma cell line known to be responsive to TGF-β) in appropriate media.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Add TGF-β1 to the culture medium to stimulate the signaling pathway.

-

Lysis: Lyse the cells to extract total protein.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated Smad2/3 in the cell lysates.[7][8] This typically involves capturing total Smad2/3 and then detecting the phosphorylated form with a specific antibody.

-

Data Analysis: Determine the IC50 value for the inhibition of Smad2/3 phosphorylation.

This assay directly measures the functional effect of inhibiting the TGF-β pathway on hair follicle cells.

-

Cell Isolation and Culture: Isolate and culture human ORS cells from scalp biopsies.

-

Treatment: Seed the ORS cells in a 96-well plate and treat them with TGF-β1 in the presence or absence of varying concentrations of this compound.

-

Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT or BrdU assay.

-

Data Analysis: Compare the proliferation of cells treated with TGF-β1 alone to those co-treated with TP0427736 to determine the extent to which the compound can rescue the cells from TGF-β-induced growth inhibition.

In Vivo Mouse Model of Androgenic Alopecia

This in vivo model is used to evaluate the efficacy of topically applied TP0427736 in promoting hair growth.

-

Animal Model: Use male C57BL/6 mice, which have a synchronized hair follicle cycle.

-

Hair Cycle Synchronization: At 7 weeks of age, when the hair follicles are in the telogen (resting) phase, depilate a defined area on the dorsal skin using wax to induce a new, synchronized anagen phase.[9]

-

Treatment: From day 10 post-depilation, topically apply a solution of this compound or a vehicle control to the depilated area daily.[9] In some models, testosterone is co-administered to mimic the androgen-driven pathology of AGA.[9]

-

Observation and Analysis:

-

Visual Assessment: Photograph the treated area at regular intervals to visually assess hair regrowth.

-

Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Prepare histological sections and stain with Hematoxylin and Eosin (H&E).

-

Anagen/Catagen Ratio: Quantify the ratio of hair follicles in the anagen versus catagen phase to determine if TP0427736 prolongs the anagen phase.

-

Smad2 Phosphorylation: Perform immunohistochemistry on the skin biopsies using an antibody against phosphorylated Smad2 to confirm the in vivo inhibition of the TGF-β pathway.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a potential topical treatment for androgenic alopecia, such as this compound.

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]

- 8. file.yizimg.com [file.yizimg.com]

- 9. pieronline.jp [pieronline.jp]

The Discovery and Synthesis of TP0427736 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By targeting ALK5, TP0427736 effectively blocks the canonical TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and fibrosis. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of androgenic alopecia, where it has been shown to prolong the anagen (growth) phase of hair follicles. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of TP0427736, along with a plausible synthetic route based on established organometallic and heterocyclic chemistry principles.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in tissue homeostasis and disease. Dysregulation of this pathway is a key factor in the progression of fibrotic diseases and certain cancers, as well as in the miniaturization of hair follicles observed in androgenic alopecia (AGA).[1] The TGF-β ligand initiates signaling by binding to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

TP0427736, chemically known as {6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole}, has emerged as a highly potent and selective inhibitor of ALK5 kinase activity.[1] Its hydrochloride salt is the form typically used in research and development. This guide summarizes the key preclinical data for TP0427736 and outlines the experimental methodologies used for its characterization.

Discovery and Synthesis

While the specific details of the discovery and structure-activity relationship (SAR) studies for TP0427736 have not been extensively published in the public domain, its complex heterocyclic structure suggests a discovery process rooted in targeted library synthesis and high-throughput screening against ALK5.

Plausible Synthetic Route

A detailed, step-by-step synthesis protocol for TP0427736 hydrochloride is not publicly available. However, a plausible retro-synthetic analysis suggests that the molecule can be constructed from three key heterocyclic building blocks: a 6-substituted-1,3-benzothiazole, a 4-methyl-1,3-thiazole, and a 1H-imidazole core. The synthesis would likely involve the sequential formation of these rings and their subsequent coupling.

A possible forward synthesis could involve:

-

Synthesis of the Benzothiazole Moiety: A substituted 2-aminobenzothiazole can be synthesized from the corresponding aniline via treatment with potassium thiocyanate and bromine in acetic acid.

-

Synthesis of the Thiazole Moiety: The 4-methyl-1,3-thiazole ring can be prepared using the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

-

Formation of the Imidazole Core and Coupling: The central imidazole ring could be formed from a dicarbonyl compound, an aldehyde, and ammonia. The substituted benzothiazole and thiazole moieties would be introduced as side chains on the appropriate precursors before the final ring closure. Alternatively, the imidazole ring could be functionalized with the benzothiazole and thiazole groups after its formation through cross-coupling reactions.

The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Mechanism of Action

TP0427736 exerts its biological effects by directly inhibiting the kinase activity of ALK5. It is a competitive inhibitor that binds to the ATP-binding pocket of the ALK5 enzyme, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[2] This blockade of Smad phosphorylation is a key event that disrupts the entire TGF-β signaling cascade.

Quantitative Biological Data

The following tables summarize the key in vitro potency and selectivity data for TP0427736.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| ALK5 | 2.72 | Kinase Activity Assay |

| ALK3 | 836 | Kinase Activity Assay |

Data sourced from Naruse T, et al. Pharmacol Rep. 2017.[1]

Table 2: Cellular Inhibitory Activity

| Assay | Cell Line | IC50 (nM) |

| TGF-β1-induced Smad2/3 Phosphorylation | A549 | 8.68 |

Data sourced from Selleck Chemicals product datasheet, citing Naruse T, et al. 2017.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of TP0427736.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay evaluates the direct inhibitory effect of TP0427736 on ALK5 kinase activity.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of TP0427736 in DMSO and then further dilute in kinase reaction buffer. Prepare solutions of recombinant human ALK5 enzyme, biotinylated substrate peptide, and ATP in kinase reaction buffer.

-

Enzyme-Inhibitor Incubation: Add the ALK5 enzyme to the wells of a microtiter plate containing the diluted TP0427736 or DMSO vehicle control. Incubate for a defined period at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP to each well. Incubate at 37°C for 1 hour.

-

Detection: Stop the reaction and transfer the contents to a streptavidin-coated 96-well plate. Incubate for 2 hours to allow the biotinylated substrate to bind. Wash the plate to remove unbound components.

-

Add a Europium-labeled anti-phosphoserine antibody and incubate for 1-2 hours. Wash the plate again.

-

Add an enhancement solution and measure the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of TP0427736 and determine the IC50 value from the resulting dose-response curve.

TGF-β-induced Smad2/3 Phosphorylation Assay in A549 Cells

This cell-based assay measures the ability of TP0427736 to inhibit the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[2]

Protocol:

-

Cell Culture: Culture A549 cells in appropriate media in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of TP0427736 or DMSO as a vehicle control for 2 hours.

-

TGF-β Stimulation: Add 1 ng/mL of TGF-β1 to the wells and incubate for 1 hour.

-

Cell Lysis and Detection: Wash the cells with PBS and lyse them with RIPA buffer. The cell lysates are then mixed with a biotinylated anti-Smad2/3 antibody.

-

Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.

-

Discard the mixture and add a rabbit anti-phosphoserine antibody, followed by a Europium-labeled anti-rabbit IgG antibody.

-

Add an enhancement solution and measure the fluorescence.

-

Data Analysis: Determine the IC50 values by analyzing the concentration-response curves.[2]

In Vivo Mouse Model of Hair Growth

This in vivo study assesses the effect of topical TP0427736 on the hair follicle cycle in mice.

Protocol:

-

Animal Model: Use C57BL/6 mice, a common model for hair cycle research. Synchronize the hair cycle in the anagen phase by depilating the dorsal skin.

-

Compound Application: From day 10 post-depilation, topically apply a solution of TP0427736 or a vehicle control to the depilated area daily.

-

Histological Analysis: After a defined treatment period, collect skin samples from the treated area.

-

Process the samples for histological analysis, including hematoxylin and eosin (H&E) staining.

-

Evaluation: Microscopically evaluate the hair follicles to determine the stage of the hair cycle (anagen, catagen, or telogen) and measure the hair follicle length. Compare the results between the TP0427736-treated and vehicle-treated groups.

Conclusion

TP0427736 is a potent and selective ALK5 inhibitor with a clear mechanism of action in the TGF-β/Smad signaling pathway. The preclinical data strongly support its potential as a therapeutic agent for conditions driven by excessive TGF-β signaling, such as androgenic alopecia. While the detailed synthesis of this compound is not publicly available, plausible synthetic routes can be devised based on established heterocyclic chemistry. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of TP0427736 in clinical settings.

References

TP0427736 Hydrochloride: A Comprehensive Technical Guide to its IC50 Value Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for TP0427736 hydrochloride, a potent inhibitor of the TGF-β/Smad signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate the experimental evaluation of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, ALK5 kinase, and its downstream cellular effects on Smad2/3 phosphorylation. The IC50 values are summarized in the table below for clear comparison.

| Target/Process | IC50 Value | Cell Line | Notes |

| ALK5 Kinase Activity | 2.72 nM | - | This demonstrates a 300-fold higher selectivity for ALK5 over ALK3 (IC50 = 836 nM)[1][2][3][4]. |

| Smad2/3 Phosphorylation | 8.68 nM | A549 | Inhibition was induced by TGF-β1 in a concentration-dependent manner[1][2][3][4]. |

Experimental Protocols

The determination of the IC50 values for this compound involves specific and sensitive assays. The detailed methodologies for the key experiments are outlined below.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of TP0427736 on the enzymatic activity of ALK5 kinase.

-

Objective: To determine the concentration of TP0427736 required to inhibit 50% of ALK5 kinase activity.

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is utilized to measure kinase activity.

-

Procedure:

-

Recombinant ALK5 kinase is incubated with a specific substrate and ATP in a 96-well plate.

-

Various concentrations of this compound are added to the wells.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a measurable colorimetric signal.

-

The absorbance is read using a plate reader, and the percentage of inhibition is calculated for each concentration of the compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Inhibition of TGF-β1-induced Smad2/3 Phosphorylation in A549 Cells

This cell-based assay assesses the ability of TP0427736 to block the downstream signaling cascade initiated by TGF-β1.

-

Objective: To determine the concentration of TP0427736 required to inhibit 50% of TGF-β1-induced Smad2/3 phosphorylation in a cellular context.

-

Cell Line: A549 human lung carcinoma cells are used as they are a well-established model for TGF-β signaling studies.[1]

-

Procedure:

-

Cell Culture: A549 cells are cultured in appropriate media and seeded in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.[1]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO (as a vehicle control) for 2 hours.[1]

-

Stimulation: TGF-β1 (1 ng/mL) is added to the wells to induce Smad2/3 phosphorylation.[1]

-

Incubation: The cells are incubated for 1 hour to allow for the signaling cascade to occur.[1]

-

Cell Lysis: The cells are washed with PBS and then lysed using RIPA buffer to extract cellular proteins.[1]

-

Detection (DELFIA):

-

The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for 2 hours.[1]

-

The plate is washed, and a rabbit anti-phosphoserine antibody is added to detect the phosphorylated Smad2/3.[1]

-

A Europium-labeled anti-rabbit IgG antibody is then added as a secondary antibody.[1]

-

After another wash, a DELFIA Enhancement solution is added to develop the fluorescence signal.[1]

-

-

Measurement: The time-resolved fluorescence is measured using a multi-label counter.[1]

-

Data Analysis: The IC50 value is calculated by analyzing the concentration-response curves.[1]

-

Visualizations

The following diagrams illustrate the signaling pathway affected by TP0427736 and the general workflow of the in-cell IC50 determination.

Caption: TGF-β/Smad Signaling Pathway Inhibition by TP0427736.

Caption: Workflow for Cellular IC50 Determination of TP0427736.

References

Methodological & Application

Application Notes and Protocols for TP0427736 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis and cancer. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on TGF-β signaling and cellular responses.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the downstream effector proteins, Smad2 and Smad3.[1] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. This compound is a potent inhibitor of ALK5 kinase activity, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[1][2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference(s) |

| ALK5 Kinase Activity IC50 | - | 2.72 nM | [1][2][3] |

| ALK3 Kinase Activity IC50 | - | 836 nM | [2] |

| Smad2/3 Phosphorylation IC50 | A549 | 8.68 nM | [2] |

Table 2: Recommended Cell Lines and Applications

| Cell Line | Tissue of Origin | Key Application |

| A549 | Human Lung Carcinoma | Inhibition of TGF-β-induced Smad2/3 phosphorylation, EMT studies. |

| Human Outer Root Sheath (HORS) Cells | Human Hair Follicle | Investigation of hair growth regulation, androgenic alopecia research.[1][3] |

| NIH/3T3 | Mouse Embryonic Fibroblast | Anti-fibrotic studies, inhibition of fibroblast proliferation and differentiation. |

| IMR-90 | Human Fetal Lung Fibroblast | Studies on pulmonary fibrosis and the anti-fibrotic effects of ALK5 inhibition.[4] |

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2]

Protocol 1: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells (Western Blot)

This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound stock solution

-

Recombinant human TGF-β1

-

PBS (Phosphate-Buffered Saline)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-Smad2/3, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once attached, wash the cells once with PBS and replace the growth medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium from the DMSO stock. Include a vehicle control (e.g., 0.1% DMSO). Pre-treat the cells with a dose-range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

-

TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (typically 2-10 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-Smad2/3, total Smad2/3, and a loading control (GAPDH or β-actin) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of A549 or other adherent cell lines.

Materials:

-

A549 cells (or other cell line of interest)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-cell (medium only) background control. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Anti-Fibrotic Activity in Lung Fibroblasts (e.g., IMR-90 or NIH/3T3)

This protocol can be used to assess the anti-fibrotic potential of this compound by measuring its effect on TGF-β-induced fibroblast activation.

Materials:

-

IMR-90 or NIH/3T3 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum medium

-

This compound stock solution

-

Recombinant human TGF-β1

-

Reagents for Western blotting (as in Protocol 1) or immunofluorescence

-

Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-collagen I

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with TGF-β1 (typically 5 ng/mL) for 48-72 hours.

-

Analysis of Fibroblast Activation:

-

Western Blotting: Analyze the expression of the myofibroblast marker α-SMA and extracellular matrix protein collagen I by Western blotting as described in Protocol 1.

-

Immunofluorescence: Fix the cells, permeabilize, and block. Incubate with primary antibodies against α-SMA. Visualize with fluorescently labeled secondary antibodies and image using a fluorescence microscope.

-

Experimental Workflow Diagram

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting and Considerations

-

Solubility: Ensure that this compound is fully dissolved in the stock solution. If precipitation is observed in the culture medium, consider preparing an intermediate dilution in serum-free medium before adding to the final culture.

-

DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration as the highest compound concentration.

-

Cell Line Responsiveness: Confirm that your chosen cell line is responsive to TGF-β stimulation by measuring the phosphorylation of Smad2/3 in control cells treated with TGF-β1.

-

Treatment Duration: The phosphorylation of Smad2/3 is a rapid event, often peaking within 15 to 60 minutes of TGF-β stimulation. For cell viability or proliferation assays, longer incubation times (24-72 hours) are typically required. Optimize the treatment duration for your specific cell line and experimental endpoint.

-

Controls: To ensure that the observed effects are due to ALK5 inhibition and not off-target effects, consider using a structurally unrelated ALK5 inhibitor as a positive control.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cell proliferation assay [bio-protocol.org]

- 4. Inhibition of transforming growth factor-β via the activin receptor-like kinase-5 inhibitor attenuates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TP0427736 Hydrochloride in C57BL/6 Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, key events in the canonical TGF-β signaling pathway. This pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β/ALK5 signaling is associated with several pathologies, including fibrosis and androgenic alopecia. In C57BL/6 mouse models, TP0427736 has been utilized to investigate its therapeutic potential, particularly in hair growth studies.

These application notes provide a comprehensive overview of the use of this compound in C57BL/6 mouse models, including its mechanism of action, quantitative data, and detailed experimental protocols for its application and downstream analysis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of TP0427736

| Target | Assay | IC50 Value | Reference |

| ALK5 Kinase Activity | Kinase Inhibitory Assay | 2.72 nM | [1] |

| ALK3 Kinase Activity | Kinase Inhibitory Assay | 836 nM | [1] |

| TGF-β1-induced Smad2/3 Phosphorylation | A549 Cell-Based ELISA | 8.68 nM | [1] |

Signaling Pathway

The primary mechanism of action of TP0427736 is the inhibition of the TGF-β/ALK5/Smad2/3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by TP0427736.

Experimental Protocols

Protocol 1: Preparation of this compound Topical Formulation

This protocol describes the preparation of a solution of this compound suitable for topical application in C57BL/6 mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (95%)

-

Propylene glycol

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Accurately weigh the required amount of this compound powder. The molecular weight is 334.85 g/mol .

-

Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, for 1 mg of this compound, add 298.6 µL of DMSO for a 10 mM stock solution.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can aid dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Formulation for Topical Application (e.g., 1% w/v):

-

For a 1% (10 mg/mL) working solution, dilute the DMSO stock solution in a vehicle suitable for topical application. A commonly used vehicle for murine topical application consists of a mixture of ethanol, propylene glycol, and water.

-

A suggested vehicle composition is 50% ethanol, 30% propylene glycol, and 20% sterile water (v/v/v).

-

Calculate the volume of the stock solution needed to achieve the final concentration in the desired total volume of the topical formulation.

-